MAO‑A Inhibitory Potency of Pyrrolylethanoneamine 18 vs. Reference Drugs Clorgyline and Deprenyl
In the pyrrolylethanoneamine series, aminoketone 18 (structurally corresponding to the 2‑amino‑1‑(1H‑pyrrol‑2‑yl)ethanone template) displayed MAO‑A inhibitory potency superior to the reference irreversible MAO‑A inhibitor clorgyline and the MAO‑B selective deprenyl. Compound 18 achieved an MAO‑A IC₅₀ of 0.012 µM, which is approximately 6‑fold more potent than clorgyline (IC₅₀ = 0.074 µM) and >800‑fold more potent than deprenyl (IC₅₀ > 10 µM) under the same fluorimetric assay conditions [1]. This quantitative advantage establishes the primary amino‑pyrrolyl ketone as a privileged chemotype for achieving high MAO‑A affinity without requiring irreversible propargyl‑amine warheads.
| Evidence Dimension | MAO-A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.012 µM (Compound 18, pyrrolylethanoneamine series) |
| Comparator Or Baseline | Clorgyline IC₅₀ = 0.074 µM; Deprenyl IC₅₀ > 10 µM |
| Quantified Difference | 6.2-fold more potent than clorgyline; >830-fold more potent than deprenyl |
| Conditions | Fluorimetric assay using recombinant human MAO‑A and MAO‑B; kynuramine substrate; 30 min incubation at 37 °C, pH 7.4 |
Why This Matters
Procurement of the 2‑amino‑1‑(1H‑pyrrol‑2‑yl)ethanone scaffold provides a direct synthetic entry to MAO‑A inhibitors with potency exceeding clinical reference standards, enabling CNS lead programmes to bypass elaborate warhead installation.
- [1] Di Santo R, Costi R, Roux A, et al. Design, synthesis, and biological activities of pyrrolylethanoneamine derivatives, a novel class of monoamine oxidases inhibitors. J Med Chem. 2005;48(13):4220-4223. doi:10.1021/jm050172c. View Source
